molecular formula C10H13NO4S B2410514 2-(benzylsulfonylamino)propanoic Acid CAS No. 688789-94-8

2-(benzylsulfonylamino)propanoic Acid

Cat. No. B2410514
CAS RN: 688789-94-8
M. Wt: 243.28
InChI Key: CZIBABWRWDOXIT-UHFFFAOYSA-N
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Description

2-(benzylsulfonylamino)propanoic Acid is a chemical compound with the molecular formula C10H13NO4S . It is a derivative of propanoic acid, which is a type of carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group (a benzene ring attached to a CH2 group), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom), an amino group (NH2), and a propanoic acid group (a three-carbon chain with a carboxyl group at one end) .

Scientific Research Applications

Fluorescence Derivatisation

2-(Benzylsulfonylamino)propanoic acid has been explored in the context of fluorescence derivatisation. Frade et al. (2007) reported the use of similar compounds for coupling with amino acids, yielding derivatives with strong fluorescence, suitable for biological assays (Frade et al., 2007).

Polymerization Applications

In polymer science, derivatives of this compound have been identified as by-products in the synthesis of certain RAFT (Reversible Addition-Fragmentation chain Transfer) agents, as noted by Laschewsky et al. (2007). These compounds play a role in controlled radical polymerization (Laschewsky et al., 2007).

Organic Synthesis

Cai et al. (2007) demonstrated the use of related compounds for ortho-functionalization of N,N-dimethylbenzylamines, which were then transformed into various derivatives under mild conditions. This process is important for catalytic transformations in organic synthesis (Cai et al., 2007).

Catalysis Research

In the field of catalysis, Prakash et al. (2014) investigated 2-(pyridine-2-ylmethylsulfanyl)benzoic acid derivatives for their efficiency in catalytic transfer hydrogenation. These studies contribute to understanding the role of such compounds in catalytic processes (Prakash et al., 2014).

Enantioseparation Studies

Tong et al. (2016) focused on the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, including compounds related to this compound, using high-speed countercurrent chromatography. This research is significant in the field of chiral chemistry and pharmaceuticals (Tong et al., 2016).

Antibacterial Studies

Zhang et al. (2011) synthesized chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, including similar compounds to this compound, and evaluated their antibacterial activities. This work contributes to the development of new antibacterial agents (Zhang et al., 2011).

Safety and Hazards

The safety data sheet for propanoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having acute oral toxicity, causing serious eye damage/eye irritation, and causing specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Biochemical Pathways

For instance, compounds with similar structures, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name

2-(benzylsulfonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIBABWRWDOXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

688789-94-8
Record name 2-(phenylmethanesulfonamido)propanoic acid
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